2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The trifluoromethyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Piperazine Ring Formation: The pyrimidine derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.
Benzothiazole Ring Formation: The final step involves the cyclization of the intermediate with a benzothiazole precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine and piperazine rings can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethylamine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole is unique due to its combination of a trifluoromethyl group, pyrimidine ring, piperazine ring, and benzothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14F3N5S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H14F3N5S/c17-16(18,19)13-5-6-20-14(22-13)23-7-9-24(10-8-23)15-21-11-3-1-2-4-12(11)25-15/h1-6H,7-10H2 |
InChI Key |
ASHVSSBTUHEFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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